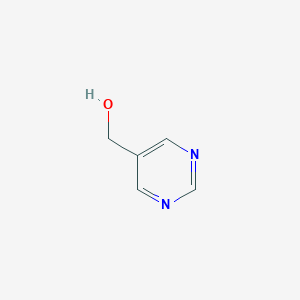

5-(Hydroxymethyl)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

pyrimidin-5-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c8-3-5-1-6-4-7-2-5/h1-2,4,8H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYRDEZUMAVRTEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50573017 | |

| Record name | (Pyrimidin-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25193-95-7 | |

| Record name | 5-Pyrimidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25193-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Pyrimidin-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Hydroxymethyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Promising Anticancer Potential of 5-(Hydroxymethyl)pyrimidine Derivatives: A Technical Overview

For Immediate Release

[City, State] – [Date] – A growing body of research highlights the significant potential of 5-(hydroxymethyl)pyrimidine derivatives as a promising class of anticancer agents. This technical guide provides an in-depth analysis for researchers, scientists, and drug development professionals, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.

The pyrimidine scaffold is a well-established constituent of many clinically used drugs, particularly in oncology.[1] The addition of a hydroxymethyl group at the 5-position has been shown to be a critical modification, in some cases significantly enhancing cytotoxic activity against various cancer cell lines.[2]

Quantitative Analysis of Anticancer Activity

A key study systematically evaluated a series of novel 5-hydroxymethylpyrimidine derivatives for their cytotoxic properties against a panel of human cancer cell lines, including HeLa (cervical cancer), HepaRG (hepatocellular carcinoma), Caco-2 (colorectal adenocarcinoma), AGS (gastric adenocarcinoma), and A172 (glioblastoma), as well as a normal renal proximal tubule epithelial cell line (RPTEC). The half-maximal inhibitory concentrations (IC50) from this study are summarized below, providing a clear comparison of the cytotoxic potential of these compounds.[1]

| Compound | HeLa IC50 (µM) | HepaRG IC50 (µM) | Caco-2 IC50 (µM) | AGS IC50 (µM) | A172 IC50 (µM) | RPTEC IC50 (µM) |

| 3a | >250 | 181.7 | >250 | >250 | >250 | >500 |

| 3c | >250 | >250 | >250 | >250 | >250 | >500 |

| 3d | >250 | >250 | >250 | >250 | >250 | >500 |

| 3e | >250 | >250 | >250 | >250 | >250 | >500 |

| 3f | >250 | >250 | >250 | >250 | >250 | >500 |

| 3g | >250 | >250 | >250 | >250 | >250 | >500 |

| 3h | 195.4 | 132.3 | 245.8 | >250 | >250 | >500 |

| 3i | >250 | >250 | >250 | >250 | >250 | >500 |

Data sourced from a study by S. Futyra, et al. (2021).[1]

Mechanism of Action: Targeting Key Signaling Pathways

While the precise mechanisms of action for all this compound derivatives are still under investigation, evidence suggests that some pyrimidine-based compounds exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth and proliferation. Two such pathways that are often implicated are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascades.

The EGFR pathway plays a crucial role in cell division and survival. Its aberrant activation is a hallmark of many cancers. Inhibition of this pathway can halt tumor progression.

Similarly, the VEGFR-2 pathway is critical for angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients. By inhibiting VEGFR-2, these compounds can effectively starve tumors and prevent their growth and metastasis.

Experimental Protocols

The successful synthesis and evaluation of these compounds rely on precise and reproducible experimental methodologies.

General Synthesis of this compound Derivatives

The synthesis of the target this compound derivatives (3a-j) was achieved through the reduction of the corresponding ethyl 4-substituted-6-methyl-2-phenylpyrimidine-5-carboxylates (2a-j).[1]

Detailed Protocol:

-

Dissolve 2 mmol of the appropriate ester (2a-j) in 20 mL of tetrahydrofuran (THF).

-

Cool the mixture to 0°C in an ice bath.

-

Gradually add 0.19 g (5 mmol) of lithium aluminum hydride (LiAlH4) in small portions.

-

Stir the reaction mixture at 0°C for 1 hour.

-

Add 25 mL of chloroform (CHCl3) to the reaction mixture.

-

Pour the mixture into 100 mL of ice-cold water.

-

Extract the aqueous layer three times with 50 mL of CHCl3.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO4).

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Crystallize the crude product from methanol to obtain the pure this compound derivative.[1]

In Vitro Cytotoxicity Assay (Neutral Red Uptake Assay)

The cytotoxic properties of the synthesized compounds were evaluated using the neutral red uptake assay. This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.[1]

Protocol:

-

Cell Seeding: Seed cells into 96-well microplates at an appropriate density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically ranging from 10 to 250 µM) and a vehicle control (e.g., 1% DMSO). Incubate for 72 hours.

-

Neutral Red Staining: Remove the treatment medium and add medium containing neutral red dye. Incubate for a further 2-3 hours to allow for dye uptake by viable cells.

-

Dye Extraction: Wash the cells with a suitable buffer to remove excess dye. Add a destaining solution (e.g., a mixture of ethanol and acetic acid) to each well to extract the dye from the lysosomes.

-

Absorbance Measurement: Measure the absorbance of the extracted dye at a specific wavelength (typically around 540 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.[1]

Conclusion and Future Directions

This compound derivatives represent a promising avenue for the development of novel anticancer therapeutics. The data presented herein demonstrates their potential to inhibit the growth of various cancer cell lines. Further research is warranted to fully elucidate their mechanisms of action and to optimize their structure for enhanced potency and selectivity. The detailed protocols provided will aid researchers in the synthesis and evaluation of new analogues, paving the way for the development of next-generation anticancer drugs.

References

5-(Hydroxymethyl)pyrimidine: A Versatile Scaffold for the Development of Bioactive Compounds

An In-depth Technical Guide for Researchers and Drug Development Professionals

The pyrimidine ring is a foundational heterocyclic scaffold in medicinal chemistry, integral to the structure of nucleic acids and numerous therapeutic agents.[1][2][3] Among its many derivatives, 5-(Hydroxymethyl)pyrimidine has emerged as a particularly valuable building block for creating novel bioactive compounds.[4] Its structural similarity to naturally occurring pyrimidines allows it to function as a biomimetic, interacting with various biological targets to elicit a range of pharmacological responses.[4] This guide provides a comprehensive overview of the this compound core, detailing its synthesis, diverse biological activities, and the experimental protocols used in its evaluation.

Natural Occurrence and Significance

The this compound moiety is not merely a synthetic curiosity; it is found in several important natural molecules. Notable examples include 5-hydroxymethylcytosine and 5-hydroxymethyluracil, which are epigenetic modifications of DNA bases.[1][5][6] This scaffold is also present in the antibiotic bacimethrin and is a structural component of vitamin B₁ (thiamine).[1] The natural existence of this scaffold underscores its biological relevance and compatibility, making it an attractive starting point for drug design.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is often achieved through the reduction of corresponding ester precursors. This common strategy allows for the introduction of diverse substituents at other positions on the pyrimidine ring, enabling the creation of large libraries of compounds for biological screening.

A general workflow for the synthesis of these compounds is illustrated below.

References

- 1. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00133K [pubs.rsc.org]

Investigating the role of 5-(Hydroxymethyl)pyrimidine in nucleic acid research

An In-depth Technical Guide to the Role of 5-(Hydroxymethyl)pyrimidine in Nucleic Acid Research

Introduction

This compound and its nucleoside derivatives, such as 5-hydroxymethylcytosine (5hmC) and 5-hydroxymethyluracil (5hmU), are crucial molecules in the field of nucleic acid research.[1][2] These compounds serve as versatile building blocks for the synthesis of modified oligonucleotides and have significant implications for epigenetics, diagnostics, and the development of novel therapeutics.[3] 5hmC, often referred to as the "sixth base" of the genome, is a key intermediate in the active DNA demethylation pathway and plays a vital role in gene regulation.[2][4][5] Similarly, 5hmU is a modified base found in the DNA of various organisms and is implicated in DNA repair and epigenetic processes.[4][6] The study of these modified pyrimidines provides valuable insights into fundamental biological processes and opens up new avenues for drug discovery and diagnostic tool development.[3] This guide provides a comprehensive overview of the synthesis, incorporation, and function of this compound in nucleic acid research, tailored for researchers, scientists, and professionals in drug development.

Synthesis of this compound Derivatives

The synthesis of this compound nucleosides and their corresponding phosphoramidites is a critical first step for their use in nucleic acid research. Various chemical and enzymatic methods have been developed to achieve this.

Chemical Synthesis of Nucleosides and Phosphoramidites

Several strategies exist for the chemical synthesis of this compound nucleosides. One efficient method involves the hydroxymethylation of pyrimidine bases or nucleosides using paraformaldehyde in an alkaline medium, a reaction that can be significantly accelerated by microwave irradiation.[7] Other approaches include the radical bromination of thymidine followed by bromide substitution, or the carbonylative coupling of 5-iodo-2'-deoxyuridine followed by reduction.[8]

For incorporation into synthetic oligonucleotides, these nucleosides are converted into phosphoramidite derivatives. This typically involves protecting the hydroxyl and exocyclic amino groups, followed by phosphitylation of the 3'-hydroxyl group.[9][10] To enable specific applications, such as the photo-inducible activation of gene expression, photocaged phosphoramidites of 5-hydroxymethyl-2'-deoxycytidine and -uridine have also been synthesized.[11][12]

Enzymatic Synthesis of Nucleotides

Enzymatic methods offer an alternative for the synthesis of this compound nucleoside triphosphates (dNTPs). These approaches often involve the use of nucleoside kinases and pyrophosphokinases to convert nucleosides into their triphosphate forms.[13] Engineered DNA polymerases can then utilize these modified dNTPs for the enzymatic synthesis of DNA containing 5-(hydroxymethyl)pyrimidines.[4][6][14]

Table 1: Summary of Synthetic Yields for this compound Derivatives

| Compound | Starting Material | Method | Yield | Reference |

| 5-Hydroxymethyluracil | Uracil | Microwave-assisted hydroxymethylation | High | [7] |

| 5-Hydroxymethylcytosine | Cytosine | Microwave-assisted hydroxymethylation | High | [7] |

| 5-Acetyloxymethyl-cytidine phosphoramidite | 5-Hydroxymethyluridine | Multi-step chemical synthesis | - | [9] |

| 5-Acetyloxymethyl-uridine phosphoramidite | 5-Hydroxymethyluridine | Multi-step chemical synthesis | 44% | [9] |

| N4-Benzoyl-5-(2-cyanoethyl)hydroxymethyl-5'-(DMTr)-2'-deoxycytidine | Di-TBDMS-protected 5-bromomethyl dU | Improved multi-step chemical synthesis | 84% | [10] |

| Cyanoethyl-protected 5-hydroxymethyl-2'-deoxycytidine phosphoramidite | Di-TBDMS-protected 5-bromomethyl dU | Improved multi-step chemical synthesis | 83% | [10] |

| 5-Ethyl-2'-deoxyuridine | 5-Ethynyl-2'-deoxyuridine | Catalytic hydrogenation | 84% | [6] |

| 5-Acetyl-2'-deoxyuridine | 5-Ethynyl-2'-deoxyuridine | Acid-catalyzed hydration | 69% | [6] |

Incorporation of this compound into Nucleic Acids

Solid-Phase Oligonucleotide Synthesis

The most common method for incorporating this compound nucleosides into DNA and RNA at specific positions is through automated solid-phase synthesis using their phosphoramidite derivatives.[9][11] This technique allows for the precise placement of the modified base within a defined oligonucleotide sequence. The process involves a cycle of detritylation, coupling, capping, and oxidation, with the modified phosphoramidite being introduced during the coupling step.[9]

Polymerase-Mediated Incorporation

Alternatively, this compound-modified DNA can be generated enzymatically using polymerase chain reaction (PCR).[4][15] This method utilizes the corresponding 5'-O-triphosphates of the modified nucleosides as substrates for DNA polymerases.[4][6] This approach is particularly useful for creating longer DNA templates that are fully substituted with the modified base.[15]

Role in Nucleic Acid Structure and Function

Impact on DNA and RNA Structure

The presence of a hydroxymethyl group at the 5-position of pyrimidine can influence the local structure of the nucleic acid duplex. NMR studies have shown that when 5-hydroxymethyl-2'-deoxyuridine (HMdU) is paired with adenine, it adopts a standard Watson-Crick geometry.[16] However, when paired with guanine, it forms a wobble base pair at low pH.[16] The hydroxymethyl group itself can form hydrogen bonds with neighboring bases, further stabilizing the local conformation.[16]

Epigenetic Regulation

5-Hydroxymethylcytosine (5hmC) is a key player in epigenetics. It is generated by the oxidation of 5-methylcytosine (5mC) by the Ten-Eleven Translocation (TET) family of enzymes.[1][2][5] 5hmC is not only an intermediate in the active DNA demethylation pathway but also acts as a stable epigenetic mark that can influence gene expression by recruiting specific reader proteins.[4][6] The presence of glucosylated 5-hydroxymethylpyrimidines in DNA can have a profound impact on transcription and protect the DNA from cleavage by restriction enzymes.[15] For instance, while glucosylated 5-hydroxymethyluracil (5hmU) completely inhibits transcription by E. coli RNA polymerase, glucosylated 5hmC allows for transcription at levels similar to that of natural DNA.[15]

The effect of 5hmU and 5hmC on transcription can also be promoter-dependent, with studies showing enhancement of transcription from some promoters and a decrease from others.[17]

Table 2: Effect of this compound and its Homologues on Transcription

| Modification | Template Promoter | Effect on Transcription (compared to natural base) | Reference |

| 5-Hydroxymethyluracil | Pveg | Strong enhancement | [17] |

| 5-Hydroxymethyluracil | rrnB P1 | Decrease | [17] |

| 5-Hydroxymethylcytosine | Pveg | Strong enhancement | [17] |

| 5-Hydroxymethylcytosine | rrnB P1 | Decrease | [17] |

| 5-Ethyluracil | - | 200% transcription yield (compared to thymine) | [6][14] |

| 5-Acetylcytosine | - | Enhancing effect | [6][14] |

| 5-Acetyluracil | - | Inhibiting effect | [6][14] |

Applications in Research and Drug Development

Diagnostics

5-Hydroxymethyluracil is a recognized biomarker for oxidative DNA damage.[18] Its quantification in biological samples, such as urine, can serve as an indicator of the extent of DNA damage and the activity of subsequent repair pathways.[18] This has potential applications in monitoring disease progression and the efficacy of treatments, particularly in cancer therapy.[18]

Therapeutics

Derivatives of this compound have shown promise as anticancer and antiviral agents.[1][3] Their structural similarity to naturally occurring pyrimidines allows them to interact with biological targets, making them attractive candidates for therapeutic development.[3] Studies have demonstrated the cytotoxic properties of various 5-hydroxymethylpyrimidine derivatives against a range of cancer cell lines.[1][2]

Table 3: Cytotoxicity (IC50 in µM) of Selected 5-Hydroxymethylpyrimidine Derivatives

| Compound | HeLa (Cervical Cancer) | HepaRG (Liver Cancer) | Caco-2 (Colorectal Cancer) | AGS (Gastric Cancer) | A172 (Glioblastoma) | RPTEC (Normal Kidney Cells) | Reference |

| 3h | >250 | 132.3 | >250 | 227.1 | 178.5 | >250 | [1] |

Note: Lower IC50 values indicate higher cytotoxicity.

Experimental Protocols

Microwave-Assisted Synthesis of 5-Hydroxymethyluracil

-

Reaction Setup: Dissolve uracil in a 0.5 N potassium hydroxide solution.

-

Addition of Reagent: Add paraformaldehyde to the solution.

-

Microwave Irradiation: Irradiate the mixture in a microwave reactor for 3 minutes.

-

Acidification: After cooling, acidify the reaction mixture with dilute hydrochloric acid.

-

Isolation: The product, 5-hydroxymethyluracil, will precipitate and can be isolated by filtration.

-

Characterization: Confirm the structure using ¹H NMR, looking for a characteristic singlet for the -CH₂- group around δ = 4.11 ppm.[7]

Synthesis of Cyanoethyl-Protected 5-Hydroxymethyl-2'-deoxycytidine Phosphoramidite

This is a multi-step synthesis starting from a protected 5-bromomethyl-2'-deoxyuridine derivative.[10]

-

Synthesis of Cyanoethyl-protected 5-hmdU: Treat di-TBDMS-protected 5-bromomethyl-2'-deoxyuridine with 2-cyanoethanol to afford the cyanoethyl-protected 5-hydroxymethyl-2'-deoxyuridine.

-

DMT Protection: Introduce the 4,4'-dimethoxytrityl (DMT) group to the 5'-hydroxyl position.

-

C4-Amination: Activate the C4 position of the pyrimidine ring using PyAOP, followed by aminolysis with concentrated ammonia to convert the uridine derivative to a cytidine derivative.

-

N-Benzoylation: Protect the exocyclic amino group with a benzoyl group using benzoic anhydride.

-

Phosphitylation: React the 3'-hydroxyl group with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to yield the final phosphoramidite product.

Enzymatic Incorporation of this compound into DNA via PCR

-

Reaction Mixture: Prepare a standard PCR reaction mix containing a DNA template, forward and reverse primers, a thermostable DNA polymerase, dATP, dGTP, dCTP (or a modified dCTP), and the desired this compound-5'-O-triphosphate (e.g., d5hmUTP or d5hmCTP).

-

PCR Cycling: Perform PCR with appropriate annealing and extension temperatures and times, optimized for the specific polymerase and primers used.

-

Purification: Purify the PCR product to remove unincorporated nucleotides and primers.

-

Verification: Verify the incorporation of the modified base using techniques such as enzymatic digestion followed by mass spectrometry or by observing shifts in gel electrophoresis mobility.[4][6]

Visualizations

Synthesis and Incorporation Workflow

Caption: Workflow for the synthesis and functional analysis of this compound-modified oligonucleotides.

DNA Demethylation Pathway

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00133K [pubs.rsc.org]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 5-Hydroxymethylcytidine- and 5-Hydroxymethyl-uridine-Modified RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An Improved Approach for Practical Synthesis of 5-Hydroxymethyl-2′-deoxycytidine (5hmdC) Phosphoramidite and Triphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Photocaged this compound Nucleoside Phosphoramidites for Specific Photoactivatable Epigenetic Labeling of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 15. Glucosylated 5-Hydroxymethylpyrimidines as Epigenetic DNA Bases Regulating Transcription and Restriction Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structures of base pairs with 5-(hydroxymethyl)-2'-deoxyuridine in DNA determined by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 5-(Hydroxymethyl)uracil and -cytosine as potential epigenetic marks enhancing or inhibiting transcription with bacterial RNA polymerase - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 18. nbinno.com [nbinno.com]

An In-depth Technical Guide on Naturally-Occurring Pyrimidines and their Hydroxymethylated Forms

Audience: Researchers, scientists, and drug development professionals.

Introduction to Pyrimidines

Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of a six-membered ring. They are fundamental to all life, forming the structural backbone of nucleobases that are integral components of nucleic acids, Deoxyribonucleic Acid (DNA) and Ribonucleic Acid (RNA). The primary naturally-occurring pyrimidines are Cytosine (C), Thymine (T), and Uracil (U). These molecules are not only critical for the storage and transfer of genetic information but are also involved in a myriad of other biological processes, including energy metabolism, vitamin function, and as targets for therapeutic agents. This guide provides a comprehensive overview of these vital biomolecules and their recently discovered hydroxymethylated derivatives, which have opened new frontiers in the field of epigenetics.

The Core Pyrimidines: Structures and Biological Roles

The three major pyrimidines—Cytosine, Thymine, and Uracil—are the building blocks of DNA and RNA. Their ability to form hydrogen bonds with complementary purine bases (Adenine and Guanine) is the foundation of the genetic code.

-

Cytosine (C): Present in both DNA and RNA, cytosine forms three hydrogen bonds with guanine (G). Its structure features an amine group at position 4 and a keto group at position 2. Beyond its structural role in the double helix, cytosine is a key substrate for epigenetic modifications, including methylation and hydroxymethylation, which are crucial for gene regulation.

-

Thymine (T): Found almost exclusively in DNA, thymine is essentially a methylated form of uracil (5-methyluracil). It pairs with adenine (A) via two hydrogen bonds, contributing to the stability of the DNA double helix. The presence of thymine in DNA instead of uracil is thought to be a mechanism for enhanced genetic stability and efficient repair of DNA damage.

-

Uracil (U): Uracil replaces thymine in RNA and also pairs with adenine (A) through two hydrogen bonds. It is a key component of messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), playing a central role in the transcription and translation of the genetic code into proteins.

The biological significance of pyrimidines extends beyond nucleic acids. The pyrimidine ring is a core structure in essential vitamins like thiamine (Vitamin B1) and riboflavin (Vitamin B2). Furthermore, synthetic pyrimidine analogues, such as 5-fluorouracil, are widely used as chemotherapeutic agents in cancer treatment, highlighting their importance in drug development.[1][2]

Pyrimidine Biosynthesis: De Novo and Salvage Pathways

Cells can synthesize pyrimidine nucleotides through two main pathways: the de novo pathway, which builds the pyrimidine ring from simple precursors, and the salvage pathway, which recycles pre-existing bases and nucleosides.

De Novo Synthesis

The de novo pathway is a highly regulated, multi-step process that occurs in the cytoplasm (with one mitochondrial step) and culminates in the synthesis of Uridine Monophosphate (UMP), the precursor for all other pyrimidine nucleotides.

Key Steps:

-

Formation of Carbamoyl Phosphate: The pathway begins with the ATP-dependent synthesis of carbamoyl phosphate from glutamine and bicarbonate, catalyzed by Carbamoyl Phosphate Synthetase II (CPS II) . This is the primary rate-limiting and regulated step in animals.[3]

-

Synthesis of Carbamoyl Aspartate: Aspartate Transcarbamoylase (ATCase) catalyzes the condensation of carbamoyl phosphate with aspartate.

-

Ring Closure: Dihydroorotase facilitates the cyclization of carbamoyl aspartate to form dihydroorotate.

-

Oxidation: Dihydroorotate Dehydrogenase (DHODH) , a mitochondrial enzyme, oxidizes dihydroorotate to orotate.

-

Addition of Ribose-5-Phosphate: Orotate Phosphoribosyltransferase (OPRT) attaches the pyrimidine ring (orotate) to a phosphoribosyl pyrophosphate (PRPP) molecule, forming Orotidine Monophosphate (OMP).

-

Decarboxylation to UMP: OMP Decarboxylase removes a carboxyl group from OMP to yield Uridine Monophosphate (UMP).[3][4][5]

From UMP, a series of phosphorylation and modification reactions produce other essential pyrimidines like UTP (a precursor for CTP) and dTMP (the thymine nucleotide for DNA synthesis).

Salvage Pathway

The salvage pathway is a less energy-intensive route that recycles free pyrimidine bases and nucleosides from the breakdown of nucleic acids. Enzymes like uridine phosphorylase and thymidine kinase are key to this pathway, converting uracil and thymine back into their respective nucleotides. This pathway is particularly important in non-proliferating cells where de novo synthesis is less active.[4]

Hydroxymethylated Pyrimidines: The Epigenetic Dimension

Hydroxymethylation is a critical epigenetic modification where a hydroxyl group (-OH) is added to a methyl group on a pyrimidine base. This process is primarily mediated by the Ten-eleven translocation (TET) family of enzymes.

5-Hydroxymethylcytosine (5hmC)

Discovered in mammalian DNA in 2009, 5-hydroxymethylcytosine (5hmC) has emerged as a crucial player in epigenetics, often referred to as the "sixth base."[6]

Formation and Fate: 5hmC is generated by the oxidation of 5-methylcytosine (5mC), a reaction catalyzed by the TET family of Fe(II) and α-ketoglutarate-dependent dioxygenases (TET1, TET2, TET3).[7][8][9][10] The role of 5hmC is multifaceted; it can be a stable epigenetic mark in its own right or an intermediate in the pathway of active DNA demethylation.[7][8]

The TET enzymes can further oxidize 5hmC sequentially to 5-formylcytosine (5fC) and 5-carboxylcytosine (5caC).[9][10][11] These oxidized bases are recognized and excised by Thymine-DNA Glycosylase (TDG) as part of the Base Excision Repair (BER) pathway, ultimately leading to the replacement of the modified cytosine with an unmodified one, thus completing the demethylation cycle.[7][11]

Biological Roles: 5hmC is not uniformly distributed throughout the genome. It is particularly abundant in the brain and embryonic stem cells.[6][7] Its presence is associated with active gene transcription and it is enriched in gene bodies and regulatory elements like enhancers.[12] 5hmC is thought to regulate gene expression by modulating chromatin structure and preventing the binding of proteins that typically recognize 5mC, thereby creating a more open and transcriptionally permissive chromatin state.[6][8]

5-Hydroxymethyluracil (5hmU)

5-Hydroxymethyluracil (5hmU) is another modified pyrimidine found in the DNA of various organisms.

Formation: 5hmU can be formed through several mechanisms:

-

Oxidation of Thymine: TET enzymes can directly oxidize the methyl group of thymine (5-methyluracil) to form 5hmU.[13]

-

Deamination of 5hmC: 5-hydroxymethylcytosine can undergo deamination to form a 5hmU:G mismatch in the DNA.[14]

Biological Roles: The function of 5hmU is context-dependent. It can be viewed as a form of DNA damage, as its presence can lead to mutations if not repaired. However, it also appears to have regulatory roles. In some contexts, 5hmU acts as an intermediate in DNA repair pathways.[14][15] There is also evidence that 5hmU can act as an epigenetic mark itself, influencing transcription by either enhancing or inhibiting the binding of RNA polymerase, depending on the promoter context.[16]

References

- 1. epigenie.com [epigenie.com]

- 2. Bisulfite Sequencing: Introduction, Features, Workflow, and Applications - CD Genomics [cd-genomics.com]

- 3. oxBS-seq - CD Genomics [cd-genomics.com]

- 4. Base-Resolution Analysis of 5-Hydroxymethylcytosine in the Mammalian Genome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Decoding the Epigenetic Landscape: Insights into 5mC and 5hmC Patterns in Mouse Cortical Cell Types - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxidative bisulfite sequencing of 5-methylcytosine and 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Distribution of 5-Hydroxymethylcytosine in Different Human Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. TET enzymes - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. MeDIP Sequencing Protocol - CD Genomics [cd-genomics.com]

- 14. Oxidative Bisulfite Sequencing: An Experimental and Computational Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Tissue-specific Distribution and Dynamic Changes of 5-Hydroxymethylcytosine in Mammalian Genomes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Role of TET enzymes in DNA methylation, development, and cancer - PMC [pmc.ncbi.nlm.nih.gov]

Structure-Activity Relationship of Substituted 5-(Hydroxymethyl)pyrimidines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and immunomodulatory effects.[1][2] Among the vast landscape of pyrimidine derivatives, those bearing a hydroxymethyl group at the 5-position have emerged as a particularly interesting subclass. This functional group can participate in hydrogen bonding and serve as a key pharmacophoric feature, influencing the compound's interaction with biological targets.[1][3] Furthermore, the 5-(hydroxymethyl)pyrimidine moiety is found in some natural bioactive compounds and as a non-typical nitrogenous base in DNA, highlighting its biological relevance.[1][3]

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of substituted 5-(hydroxymethyl)pyrimidines, with a focus on their anticancer and antimicrobial properties. It summarizes key quantitative data, details relevant experimental protocols, and visualizes essential workflows to aid researchers in the design and development of novel therapeutic agents based on this promising scaffold.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the pyrimidine ring. The following sections dissect the SAR based on available data, primarily focusing on substitutions at the C4-position.

Anticancer Activity

Studies have shown that modifications at the 4-position of the this compound core can dramatically impact cytotoxic activity against various cancer cell lines.

A key study by Matera-Witkiewicz et al. (2021) synthesized a series of 5-(hydroxymethyl)pyrimidines with diverse substituents at the 4-position and evaluated their anticancer effects.[1] The core structure for this series was a 2-phenyl-6-methyl-5-(hydroxymethyl)pyrimidine. The general trend observed was that the nature of the substituent at the C4 position dictates the cytotoxic potential.

-

Aliphatic Amino Substituents: Derivatives with aliphatic amino groups at the C4-position were generally found to be less toxic to normal cells (RPTEC) compared to those with a benzylsulfanyl group.[1]

-

Bulky Substituents: An increase in the bulkiness of the substituent at the C4-position appeared to correlate with enhanced anticancer properties, although the overall activity remained at a moderate level.[1] For instance, compounds with bulky aliphatic amino groups exhibited some of the more promising IC50 values against certain cancer cell lines.[1]

-

Benzylsulfanyl Substituent: The presence of a 4-benzylsulfanyl group conferred notable cytotoxicity, but this was also accompanied by higher toxicity towards normal cells.[1] This suggests that while this group may contribute to potent anticancer effects, it might also lead to a narrower therapeutic window.

The hydroxylation at the 5-position to introduce the hydroxymethyl group has been shown to be a critical modification for enhancing cytotoxicity. For example, the hydroxylation of 4-[(4-chlorobenzyl)sulfanyl]-5,6-dimethyl-2-phenylpyrimidine to its 5-hydroxymethyl derivative led to a significant increase in cytotoxicity against both normal and cancer cell lines.[3]

Antimicrobial Activity

The antimicrobial potential of substituted 5-(hydroxymethyl)pyrimidines has also been investigated, with the C4-substituent playing a crucial role.

-

Aliphatic Amino Groups: In the same series of compounds studied for anticancer activity, weak antibacterial properties were observed only in derivatives that possessed an aliphatic amino group at the C4-position with a chain of at least three carbon atoms.[1]

-

Benzylsulfanyl Group: Antifungal activity was exclusively observed in the derivative carrying the 4-benzylsulfanyl substituent.[1]

These findings suggest that distinct structural features are required for antibacterial versus antifungal activity within this class of compounds.

Quantitative Data

The following tables summarize the quantitative biological data for a series of 4-substituted-2-phenyl-6-methyl-5-(hydroxymethyl)pyrimidines.

Table 1: Anticancer Activity of 4-Substituted this compound Derivatives (IC50 in µM) [1]

| Compound ID | 4-Substituent | HeLa | HepaRG | Caco-2 | AGS | A172 | RPTEC (Normal) |

| 3a | Benzylsulfanyl | >250 | >250 | >250 | >250 | >250 | 179.8 |

| 3b | (2-Methylbenzyl)sulfanyl | >250 | >250 | >250 | >250 | >250 | 100.2 |

| 3c | Amino | >250 | >250 | >250 | >250 | >250 | >250 |

| 3d | Ethylamino | >250 | >250 | >250 | >250 | >250 | >250 |

| 3e | Propylamino | >250 | >250 | >250 | >250 | >250 | >250 |

| 3f | Allylamino | >250 | >250 | >250 | >250 | >250 | >250 |

| 3g | Isopropylamino | >250 | >250 | >250 | >250 | >250 | >250 |

| 3h | tert-Butylamino | 185.3 | 132.3 | >250 | >250 | >250 | >250 |

| 3i | (2-Hydroxyethyl)amino | >250 | >250 | >250 | >250 | >250 | >250 |

| 3j | Cyclohexylamino | >250 | >250 | >250 | >250 | >250 | 196.2 |

Table 2: Antimicrobial Activity of 4-Substituted this compound Derivatives (MIC in µg/mL) [1]

| Compound ID | 4-Substituent | S. aureus | S. epidermidis | E. coli | P. aeruginosa | K. pneumoniae | C. albicans |

| 3a | Benzylsulfanyl | >500 | >500 | >500 | >500 | >500 | 250 |

| 3e | Propylamino | 500 | >500 | >500 | >500 | >500 | >500 |

| 3f | Allylamino | >500 | >500 | >500 | >500 | >500 | >500 |

| 3g | Isopropylamino | 500 | 500 | >500 | >500 | >500 | >500 |

| 3j | Cyclohexylamino | 500 | 500 | >500 | >500 | >500 | >500 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. The following sections provide protocols for the synthesis and biological evaluation of substituted 5-(hydroxymethyl)pyrimidines, based on cited literature.

General Synthesis of 4-Substituted-2-phenyl-6-methyl-5-(hydroxymethyl)pyrimidines[1]

This protocol describes the reduction of the corresponding ethyl 5-carboxylate-pyrimidine derivatives to yield the 5-(hydroxymethyl)pyrimidines.

Materials:

-

Appropriate ethyl 4-substituted-6-methyl-2-phenylpyrimidine-5-carboxylate

-

Lithium aluminum hydride (LiAlH4)

-

Dry tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous solution of sodium sulfate (Na2SO4)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., chloroform)

Procedure:

-

Dissolve the starting ethyl 4-substituted-6-methyl-2-phenylpyrimidine-5-carboxylate (1 equivalent) in dry THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of LiAlH4 (typically 1.5-2 equivalents) in dry THF to the cooled solution of the ester.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture again to 0 °C and cautiously quench the excess LiAlH4 by the dropwise addition of ethyl acetate, followed by a saturated aqueous solution of Na2SO4.

-

Filter the resulting mixture through a pad of Celite or filter paper to remove the inorganic salts.

-

Wash the filter cake with additional THF or another suitable solvent (e.g., ethyl acetate).

-

Combine the organic filtrates and dry over anhydrous MgSO4.

-

Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., chloroform or a mixture of chloroform and methanol) to afford the desired this compound derivative.

-

Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

References

Spectroscopic Characterization of 5-(Hydroxymethyl)pyrimidine and Its Salts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Hydroxymethyl)pyrimidine is a crucial heterocyclic compound, serving as a fundamental building block in the synthesis of various biologically active molecules and playing a role in epigenetic modifications of DNA.[1][2] A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its application in medicinal chemistry and drug development. This guide provides a comprehensive overview of the spectroscopic characterization of this compound and its salts, detailing experimental protocols and presenting key data in a structured format for easy reference.

Introduction

The pyrimidine ring is a cornerstone in the architecture of numerous synthetic drugs with a wide array of pharmacological activities, including antimicrobial and antineoplastic properties.[1] The derivative, this compound, is of particular interest as it is found as a scaffold in non-typical nitrogenous bases in DNA and as a core component of some natural bioactive compounds.[1] Its structural elucidation and the characterization of its salts are critical for quality control, reaction monitoring, and understanding its interactions in biological systems. This document outlines the principal spectroscopic techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its derivatives as reported in the literature.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |

| This compound | CDCl₃ | Data not available in search results | Data not available in search results |

| [4-(benzylsulfanyl)-6-methyl-2-phenylpyrimidin-5-yl]methanol[1] | CDCl₃ | 1.03 (3H, t, CH₃), 1.42 (3H, t, CH₃), 1.72 (2H, sx, CH₂), 2.75 (3H, s, CH₃), 3.63 (2H, q, CH₂), 4.39 (2H, q, CH₂), 7.46–8.49 (5H, m, aromatic) | Data not available in search results |

| 5-Hydroxymethyluracil | DMSO-d₆ | Data not available in search results | Data not available in search results |

Note: Specific NMR data for the parent this compound was not available in the provided search results. The data for the derivative illustrates the typical regions for proton signals.

Table 2: Infrared (IR) Spectroscopy Data

| Compound | Sample Prep. | Key Absorption Bands (ν, cm⁻¹) | Functional Group Assignment |

| This compound | ATR | Data not available in search results | - |

| Derivative with C=O and N-H groups[1] | ATR | 3327 | N-H Stretch |

| 1674 | C=O Stretch | ||

| This compound (Computational)[3] | DFT Calculation | Refer to publication for detailed vibrational modes | C-H, O-H, C=N, C-C stretches and bends |

Note: Experimental IR data for the parent compound is limited in the search results. Computational studies, however, provide theoretical vibrational frequencies which can aid in spectral interpretation.

Table 3: Mass Spectrometry (MS) Data

| Compound | Ionization | Mass-to-Charge Ratio (m/z) | Ion Type |

| This compound | ESI | Data not available in search results | [M+H]⁺ |

| [4-(benzylsulfanyl)-6-methyl-2-phenylpyrimidin-5-yl]methanol[1] | ESI | 300.1726 (found), 300.1707 (calcd.) | [M+H]⁺ |

| 5-Hydroxymethyluracil | ESI-MS | Can be used in conjunction with PCR[4][5] | [M+H]⁺, [M-H]⁻ |

Experimental Protocols

Detailed and accurate experimental protocols are crucial for reproducible spectroscopic analysis. Below are generalized methodologies for the key techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is critical and should dissolve the compound without reacting with it. For salts, D₂O or DMSO-d₆ are common choices.

-

Instrument Setup : Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher). Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition :

-

¹H NMR : Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR : Acquire a carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine proton ratios and analyze coupling patterns to deduce connectivity.

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal. This is a rapid and common method for solid samples.

-

KBr Pellet : Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition : Place the sample (ATR crystal or KBr pellet) in the IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder (or pure KBR pellet) and subtract it from the sample spectrum.

-

Data Analysis : Identify characteristic absorption bands and assign them to specific functional groups (e.g., O-H stretch, C=N stretch, C-O stretch).

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a suitable solvent such as methanol, acetonitrile, or water. The solvent should be compatible with the chosen ionization method.

-

Ionization :

-

Electrospray Ionization (ESI) : This is a soft ionization technique suitable for polar and thermally labile molecules. The sample solution is sprayed through a charged capillary, forming charged droplets from which ions are desolvated and enter the mass analyzer.

-

-

Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight, Orbitrap). High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the molecule.

-

Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) to confirm the molecular weight of the compound. Fragmentation patterns can provide further structural information.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel pyrimidine derivative.

References

- 1. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 4. CAS 4433-40-3: 5-(Hydroxyméthyl)uracile | CymitQuimica [cymitquimica.com]

- 5. CAS 4433-40-3: 5-(Hidroximetil)uracilo | CymitQuimica [cymitquimica.com]

The Dawn of a New Antiviral Strategy: Exploring the Therapeutic Potential of 5-(Hydroxymethyl)pyrimidine Derivatives

For Immediate Release

In the relentless pursuit of novel antiviral therapeutics, the scientific community is increasingly turning its attention to the untapped potential of unique chemical scaffolds. Among these, 5-(Hydroxymethyl)pyrimidine and its derivatives are emerging as a promising new frontier in antiviral drug discovery. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, illuminating the therapeutic promise of this pyrimidine core, its mechanism of action, and the experimental methodologies crucial for its evaluation.

While research on the parent this compound molecule as a direct antiviral agent remains nascent, its significance as a foundational building block for more complex and potent antiviral compounds is well-recognized.[1] This guide will delve into the antiviral activity of key derivatives, particularly nucleoside analogues, which have shown significant efficacy against a range of viruses.

A Pivotal Scaffold for Antiviral Activity

The pyrimidine ring is a cornerstone of numerous biologically active compounds, including several established antiviral drugs.[2][3][4] The strategic placement of a hydroxymethyl group at the 5-position of this ring can significantly influence the molecule's interaction with viral enzymes, offering a pathway to potent and selective antiviral agents.

One of the most compelling examples of a 5-hydroxymethyl-substituted pyrimidine derivative is 5-Hydroxymethyltubercidin (HMTU) , a pyrrolo[2,3-d]pyrimidine nucleoside. HMTU has demonstrated potent, submicromolar antiviral activity against a broad spectrum of RNA viruses, including flaviviruses and coronaviruses such as SARS-CoV-2.[5][6][7] Its mechanism of action involves the inhibition of viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication.[8]

Quantitative Antiviral Efficacy

The antiviral potential of this compound derivatives is underscored by quantitative data from in vitro studies. The following tables summarize the efficacy of 5-Hydroxymethyltubercidin (HMTU) against various viral pathogens, highlighting its half-maximal effective concentration (EC50), half-maximal cytotoxic concentration (CC50), and the resulting selectivity index (SI), a key indicator of a drug's therapeutic window.

Table 1: Antiviral Activity of 5-Hydroxymethyltubercidin (HMTU) against Coronaviruses

| Virus | Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Cell Line | Reference |

| HCoV-OC43 | 5-Hydroxymethyltubercidin | 0.378 ± 0.023 | >50 | >132 | MRC-5 | [7] |

| HCoV-229E | 5-Hydroxymethyltubercidin | 0.528 ± 0.029 | >50 | >94 | MRC-5 | [7] |

| SARS-CoV-2 | 5-Hydroxymethyltubercidin | 0.47 (EC90) | >20 | >42.5 | VeroE6/TMPRSS2 | [7] |

Table 2: Antiviral Activity of 5-Hydroxymethyltubercidin (HMTU) against Flaviviruses

| Virus | Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Cell Line | Reference |

| Dengue Virus (DENV) | 5-Hydroxymethyltubercidin | Not explicitly quantified in the provided search results | >20 | Not explicitly quantified | Vero | [5][6] |

| Zika Virus (ZIKV) | 5-Hydroxymethyltubercidin | Not explicitly quantified in the provided search results | >20 | Not explicitly quantified | Vero | [5][6] |

Mechanism of Action: A Chain of Events

The primary antiviral mechanism of 5-hydroxymethylpyrimidine nucleoside analogues is the disruption of viral nucleic acid synthesis. This is a multi-step process that begins with the cellular uptake of the nucleoside analogue and its subsequent phosphorylation by host cell kinases.

Caption: Metabolic activation and mechanism of action of 5-hydroxymethylpyrimidine nucleoside analogues.

The resulting nucleoside triphosphate, an active metabolite, then acts as a competitive inhibitor of the viral DNA or RNA polymerase.[4][9][10] By mimicking the natural nucleoside triphosphate, it is incorporated into the growing viral nucleic acid chain. This incorporation leads to chain termination, effectively halting viral replication.[9][10]

Experimental Protocols: A Guide to Evaluation

The evaluation of novel antiviral compounds requires robust and reproducible experimental protocols. The following sections detail the methodologies for the synthesis of a representative 5-hydroxymethylpyrimidine nucleoside and the key assays for determining antiviral activity.

Synthesis of 5-Hydroxymethyl-2'-Deoxyuridine

Antiviral Activity Assays

1. Cytopathic Effect (CPE) Inhibition Assay:

This assay is a primary high-throughput screening method to assess the ability of a compound to protect cells from the destructive effects of a virus.[2][11][12][13][14]

-

Cell Preparation: A confluent monolayer of susceptible host cells is prepared in 96-well plates.

-

Compound Preparation: The test compound is serially diluted to various concentrations.

-

Infection and Treatment: The cell monolayers are treated with the diluted compound and then infected with a known titer of the virus. Control wells include cells with virus only (virus control) and cells with medium only (cell control).

-

Incubation: The plates are incubated for a period sufficient to allow for the development of CPE in the virus control wells.

-

Quantification of CPE: The extent of CPE is quantified. This can be done visually by microscopy or through the use of cell viability dyes such as neutral red or crystal violet.[11][12][13] The absorbance is read using a microplate reader.

-

Data Analysis: The concentration of the compound that inhibits CPE by 50% (EC50) is calculated.

Caption: Workflow of the Cytopathic Effect (CPE) Inhibition Assay.

2. Plaque Reduction Assay:

This assay is considered the gold standard for quantifying the infectivity of lytic viruses and determining the efficacy of antiviral compounds.[3][11][15][16][17]

-

Cell and Virus Preparation: Confluent monolayers of host cells are prepared in 6-well plates. A virus stock of known titer is serially diluted.

-

Infection: The cell monolayers are infected with the diluted virus for a short adsorption period.

-

Compound Treatment and Overlay: After adsorption, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or Avicel) containing various concentrations of the test compound. This overlay restricts the spread of the virus to adjacent cells, leading to the formation of localized lesions called plaques.

-

Incubation: The plates are incubated until visible plaques are formed in the control wells (no compound).

-

Plaque Visualization and Counting: The cells are fixed and stained with a dye like crystal violet, which stains viable cells. Plaques appear as clear, unstained areas. The number of plaques in each well is counted.

-

Data Analysis: The concentration of the compound that reduces the number of plaques by 50% (IC50) is determined.

Caption: Workflow of the Plaque Reduction Assay.

Future Directions

The exploration of this compound and its derivatives is a vibrant and promising area of antiviral research. Future efforts will likely focus on the synthesis and evaluation of a wider range of derivatives to establish a more comprehensive structure-activity relationship. Further investigation into the precise molecular interactions between the active triphosphate form of these nucleoside analogues and viral polymerases will be crucial for the rational design of next-generation antiviral agents with enhanced potency and selectivity. The continued application of robust experimental protocols will be paramount in advancing these promising compounds from the laboratory to potential clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. 5-Hydroxymethyltubercidin exhibits potent antiviral activity against flaviviruses and coronaviruses, including SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Buy 5-Hydroxymethyltubercidin | 49558-38-5 [smolecule.com]

- 9. Substrate specificity and phosphorylation of antiviral and anticancer nucleoside analogues by human deoxyribonucleoside kinases and ribonucleoside kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pblassaysci.com [pblassaysci.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

- 17. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]

5-(Hydroxymethyl)pyrimidine as a precursor in thiamine biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Thiamine, also known as vitamin B1, is an essential cofactor for all living organisms. In its active form, thiamine pyrophosphate (TPP), it plays a critical role in central metabolic pathways, including carbohydrate and amino acid metabolism.[1][2] The biosynthesis of thiamine is a complex process involving the separate synthesis of its two heterocyclic components: a pyrimidine moiety and a thiazole moiety, which are subsequently coupled.[3][4] This guide focuses on the pivotal role of 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), and its phosphorylated derivatives, as the central precursor to the pyrimidine portion of thiamine. Understanding the intricacies of HMP's synthesis and incorporation into thiamine is of fundamental importance for metabolic engineering, crop improvement, and the development of novel antimicrobial agents targeting this essential pathway.[5][6][7]

De Novo Biosynthesis of the Pyrimidine Moiety

In bacteria and plants, the de novo synthesis of the pyrimidine moiety of thiamine, 4-amino-5-hydroxymethyl-2-methylpyrimidine phosphate (HMP-P), is a remarkable and complex process catalyzed by a single enzyme: phosphomethylpyrimidine synthase (ThiC).[3][4][8]

The ThiC-Catalyzed Reaction: A Radical S-Adenosylmethionine (SAM) Transformation

The ThiC enzyme is a member of the radical SAM superfamily, utilizing a [4Fe-4S] cluster to reductively cleave S-adenosylmethionine (SAM) and generate a highly reactive 5'-deoxyadenosyl radical.[8] This radical initiates a complex rearrangement of the substrate, 5-aminoimidazole ribotide (AIR), which is an intermediate in the de novo purine biosynthesis pathway.[3][4][9] Through a series of intricate radical-mediated steps, AIR is converted into HMP-P.[4][10]

The overall stoichiometry of the ThiC-catalyzed reaction is as follows:

5-amino-1-(5-phospho-β-D-ribosyl)imidazole + S-adenosyl-L-methionine → 4-amino-2-methyl-5-(phosphooxymethyl)pyrimidine + CO + 5'-deoxyadenosine + formate + L-methionine + 3 H+[11]

This reaction is one of the most complex known single-enzyme transformations in biology.[4]

Subsequent Phosphorylation to HMP-PP

Following its synthesis, HMP-P is further phosphorylated to 4-amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate (HMP-PP) by the enzyme hydroxymethylpyrimidine/phosphomethylpyrimidine kinase (ThiD).[3][5][12] This ATP-dependent phosphorylation is a critical step, as HMP-PP is the direct precursor that condenses with the thiazole moiety to form thiamine monophosphate.[5][9]

Biosynthesis Pathway of HMP-PP (De Novo)

Caption: De novo biosynthesis of HMP-PP from AIR.

Salvage Pathways for Pyrimidine Moiety

In addition to de novo synthesis, many organisms possess salvage pathways to recycle HMP and its precursors from the environment or from the degradation of thiamine and its derivatives.[3][13][14] These pathways are energetically less costly and are crucial for organisms in environments where thiamine or its precursors are available.[13][14][15]

Phosphorylation of Salvaged HMP

Free HMP can be taken up by the cell and phosphorylated to HMP-P by hydroxymethylpyrimidine kinase (HMPK), an activity that can be carried out by the ThiD enzyme in some bacteria.[3][5][16] In Escherichia coli, another enzyme, pyridoxine kinase (PdxK), can also catalyze this phosphorylation.[16][17] Once HMP-P is formed, it enters the de novo pathway and is converted to HMP-PP by ThiD.[5]

The TenA-Mediated Salvage Pathway

A notable salvage pathway in some bacteria, such as Bacillus subtilis, involves the TenA protein.[18][19] TenA is a thiaminase II that can hydrolyze thiamine, but its primary role in this context is the conversion of 4-amino-5-aminomethyl-2-methylpyrimidine (AMP) to HMP.[18] This pathway allows the organism to utilize alternative pyrimidine precursors.

HMP Salvage and Phosphorylation Workflow

Caption: Salvage and phosphorylation of HMP.

Quantitative Data

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| TenA | Bacillus subtilis | 4-amino-5-aminomethyl-2-methylpyrimidine | - | 0.37 | [18] |

Note: The kcat for TenA was originally reported as 22.0 min-1 and has been converted to s-1. Further comprehensive kinetic data for ThiC and ThiD across different species require more targeted biochemical studies.

Experimental Protocols

The study of HMP's role in thiamine biosynthesis employs a variety of experimental techniques. Below are generalized methodologies for key experiments.

1. Enzyme Activity Assays

-

ThiC Activity Assay: The activity of ThiC is typically measured by quantifying the formation of HMP-P from AIR. This can be achieved using high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the product. The reaction mixture generally contains purified ThiC enzyme, AIR, SAM, a reducing agent (like sodium dithionite), and appropriate buffer conditions. The reaction is initiated by the addition of SAM and stopped at various time points by quenching, often with an acid.

-

ThiD Activity Assay: The kinase activity of ThiD can be assayed by monitoring the consumption of ATP or the formation of ADP, or by directly measuring the formation of HMP-P and HMP-PP from HMP. A common method is a coupled-enzyme assay where the production of ADP is linked to the oxidation of NADH via pyruvate kinase and lactate dehydrogenase, which can be monitored spectrophotometrically at 340 nm. Alternatively, HPLC or LC-MS/MS can be used to quantify the phosphorylated products.

2. Isotope Labeling Studies

To trace the origin of atoms in the pyrimidine ring, stable isotope-labeled precursors are supplied to microorganisms or in vitro enzymatic reactions. For instance, cells can be grown in media containing 13C-labeled glycine or formate.[9] The resulting thiamine is then isolated, and the incorporation and position of the isotopes are determined using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. These studies have been instrumental in elucidating the complex rearrangement mechanism of the ThiC enzyme.[9]

3. Gene Expression Analysis

To understand the regulation of the HMP biosynthetic pathway, the expression levels of genes like thiC and thiD can be quantified. This is typically done using reverse transcription-quantitative polymerase chain reaction (RT-qPCR). RNA is extracted from cells grown under different conditions (e.g., varying concentrations of thiamine), reverse transcribed to cDNA, and then the abundance of specific gene transcripts is quantified using qPCR with gene-specific primers.

Experimental Workflow for Thiamine Biosynthesis Analysis

Caption: General experimental workflow.

Regulation of HMP Biosynthesis

The biosynthesis of thiamine is tightly regulated to prevent the overproduction of this energetically expensive molecule. A key regulatory mechanism in many bacteria and plants is the TPP riboswitch.[3][20] This is a structured non-coding RNA element located in the 5' untranslated region of the mRNAs of thiamine biosynthetic genes, including thiC. When TPP levels are high, it binds to the riboswitch, inducing a conformational change in the mRNA that leads to premature transcription termination or inhibition of translation, thereby downregulating the synthesis of the biosynthetic enzymes.[5]

Implications for Drug Development

The enzymes involved in thiamine biosynthesis are attractive targets for the development of novel antimicrobial agents.[5][6][7] This is because the thiamine biosynthesis pathway is essential for many pathogenic bacteria but is absent in humans, who obtain thiamine from their diet.[21] Therefore, inhibitors of enzymes like ThiC and ThiD could selectively target and inhibit the growth of pathogenic microorganisms.[5][6] The unique and complex mechanism of ThiC makes it a particularly promising target for the design of specific inhibitors. Furthermore, understanding the salvage pathways is crucial, as their presence in some pathogens might allow them to circumvent the effects of drugs that target the de novo pathway.[5]

Conclusion

5-(Hydroxymethyl)pyrimidine is a central molecule in the biosynthesis of thiamine, standing at the crossroads of a complex de novo synthesis pathway and various salvage mechanisms. The elucidation of the intricate radical SAM-dependent chemistry of ThiC has been a significant achievement in mechanistic enzymology. A thorough understanding of the enzymes, pathways, and regulatory networks involved in HMP metabolism is essential for future advancements in metabolic engineering to enhance the nutritional value of crops and for the development of a new generation of antimicrobial drugs. Further research is needed to fully characterize the kinetics and inhibition of the enzymes in this pathway across a broader range of organisms to support these endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Biochemistry, Hexose Monophosphate Pathway - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. The Structural and Biochemical Foundations of Thiamin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphomethylpyrimidine Synthase (ThiC): Trapping of Five Intermediates Provides Mechanistic Insights on a Complex Radical Cascade Reaction in Thiamin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiamin (Vitamin B1) Biosynthesis and Regulation: A Rich Source of Antimicrobial Drug Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijbs.com [ijbs.com]

- 7. Thiamin (vitamin B1) biosynthesis and regulation: a rich source of antimicrobial drug targets? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Thiamine Biosynthetic Enzyme ThiC Catalyzes Multiple Turnovers and Is Inhibited by S-Adenosylmethionine (AdoMet) Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biosynthesis of the Pyrimidine Moiety of Thiamine Independent of the PurF Enzyme (Phosphoribosylpyrophosphate Amidotransferase) in Salmonella typhimurium: Incorporation of Stable Isotope-Labeled Glycine and Formate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. uniprot.org [uniprot.org]

- 12. uniprot.org [uniprot.org]

- 13. thesciencenotes.com [thesciencenotes.com]

- 14. Nucleotide salvage - Wikipedia [en.wikipedia.org]

- 15. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 16. Characterization of hydroxymethylpyrimidine phosphate kinase from mesophilic and thermophilic bacteria and structural insights into their differential thermal stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The thiJ locus and its relation to phosphorylation of hydroxymethylpyrimidine in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. uniprot.org [uniprot.org]

- 19. Structural characterization of the regulatory proteins TenA and TenI from Bacillus subtilis and identification of TenA as a thiaminase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. Identification of Inhibitors against Mycobacterium tuberculosis Thiamin Phosphate Synthase, an Important Target for the Development of Anti-TB Drugs | PLOS One [journals.plos.org]

Physicochemical properties of crystalline 5-(Hydroxymethyl)pyrimidine

An In-Depth Technical Guide to the Physicochemical Properties of Crystalline 5-(Hydroxymethyl)pyrimidine

Introduction

This compound is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug development.[1] As a pyrimidine derivative, it is structurally related to nucleobases, making it a valuable scaffold in the synthesis of novel therapeutic agents, particularly antiviral and anticancer drugs.[1][2] Its structure can be found in some natural bioactive compounds and as a component of nontypical nitrogen bases in DNA.[2][3] A thorough understanding of its physicochemical properties is paramount for researchers in formulation development, process chemistry, and pharmacology to ensure optimal handling, characterization, and application in preclinical and clinical studies.

This technical guide provides a comprehensive overview of the core physicochemical properties of crystalline this compound. It includes available quantitative data, detailed experimental protocols for key characterization techniques, and a workflow diagram to guide researchers in their analytical endeavors.

Physicochemical Data Summary

The known physicochemical properties of this compound are summarized below. While specific experimental data for properties like solubility and pKa are not widely published, this guide provides standardized protocols for their determination.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₆N₂O | [1] |

| Molecular Weight | 110.12 g/mol | [1] |

| Appearance | Light-yellow or White Solid | [1][2] |

| Melting Point | 44 - 60 °C | [1] |

Core Physicochemical Properties and Experimental Protocols

Melting Point and Thermal Behavior

The melting point is a critical indicator of purity and is fundamental for material characterization. Differential Scanning Calorimetry (DSC) is the standard method for determining the melting point and other thermal events like phase transitions or decomposition.[4][5]

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

This protocol is based on standard methodologies for thermal analysis of small organic molecules.[4][5][6]

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards, such as indium.[4]

-

Sample Preparation: Accurately weigh 5–20 mg of crystalline this compound into a clean aluminum or platinum DSC pan.[4] Crimp the pan with a lid to ensure good thermal contact.

-

Reference Preparation: Prepare an empty, sealed pan to serve as the reference.[5]

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas, such as nitrogen, to prevent oxidative degradation.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point (e.g., 100 °C).[7]

-

-

Data Analysis: The DSC thermogram will show a heat flow curve as a function of temperature. The melting point (Tₘ) is determined from the endothermic peak. For organic compounds, the onset of the melting peak is typically reported as the melting point.[6] The area under the peak corresponds to the enthalpy of fusion (ΔHfus).[7]

Solubility

Aqueous solubility is a key determinant of a compound's bioavailability and suitability for formulation.[8] The shake-flask method is the gold-standard technique for determining equilibrium solubility.[9]

Experimental Protocol: Aqueous Solubility Determination by Shake-Flask Method

This protocol is adapted from standard guidelines for thermodynamic solubility assessment.[9][10]

-

Media Preparation: Prepare aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to construct a pH-solubility profile.[9]

-

Sample Preparation: Add an excess amount of solid, crystalline this compound to a known volume of each buffer in a sealed flask or vial. The excess solid ensures that a saturated solution is achieved.

-

Equilibration: Agitate the flasks at a constant temperature (typically 37 °C for biopharmaceutical relevance) using an orbital shaker for a sufficient duration to reach equilibrium (e.g., 24 to 72 hours).[9] Periodically sample the supernatant to confirm that the concentration has reached a plateau.

-

Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifugation or filtration using a suitable syringe filter (e.g., 0.22 µm PVDF) that does not bind the compound.[8]

-

Quantification: Analyze the concentration of this compound in the clear filtrate. A validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is typically used.

-

Data Analysis: Construct a standard calibration curve for the compound. Use this curve to determine the concentration in the saturated filtrate, which represents the equilibrium solubility at that specific pH and temperature.

Acidity Constant (pKa)

The pKa value defines the ionization state of a molecule at different pH values, which profoundly influences its solubility, absorption, and interaction with biological targets.[11] Potentiometric titration is a highly accurate and common method for pKa determination.[12][13]

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol outlines the steps for determining pKa values using potentiometric methods.[11][14]

-

Instrument Calibration: Calibrate a pH meter and electrode using at least three standard buffers (e.g., pH 4, 7, and 10).[14]

-

Sample Preparation: Accurately weigh and dissolve a precise amount of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a known concentration (typically 10⁻⁴ M or higher).[12][14] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[14]

-

Titration:

-

Place the solution in a temperature-controlled vessel and purge with nitrogen to remove dissolved CO₂.[14]

-

Immerse the calibrated pH electrode into the solution.

-